2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
Description
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
Properties
CAS No. |
66834-31-9 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
InChI Key |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Pyrrolidine Formation
A common approach to assemble the substituted pyrrolidine involves reductive amination of a suitable ketone or aldehyde precursor with an amine, followed by reduction. This method is well-documented in patent WO2013053725A1, which describes:
- Using an alcohol solvent such as methanol.
- Employing an acid catalyst like acetic acid.
- Utilizing a mild reducing agent such as sodium cyanoborohydride.
- Conducting the reaction at temperatures between 0°C and room temperature.
This approach allows selective formation of the pyrrolidine nitrogen substituent with controlled stereochemistry and high yield.
Functional Group Conversion on Assembled Analogs
After assembling the core structure, further functional group modifications are performed to introduce or modify side chains:
- Tosylation of alcohol groups to form good leaving groups for substitution.
- Oxidation of alcohols to aldehydes using reagents like Dess-Martin periodinane.
- Hydrolysis of enol ethers to aldehydes.
- Nucleophilic substitution reactions in polar solvents such as dichloromethane or ethanol, often in the presence of Bronsted acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine).
These transformations are carried out under mild conditions to preserve sensitive functionalities.
Use of Polar and Inert Solvents
Reactions are typically performed in solvents chosen for their polarity and inertness:
- Polar solvents: dichloromethane, ethanol, acetonitrile.
- Inert solvents: tetrahydrofuran (THF).
Reflux or room temperature conditions are applied depending on the reaction type, with bases like potassium carbonate (K2CO3) used to facilitate substitution reactions.
Benzylation of Phenolic Groups
The benzyloxy substituent on the phenyl ring is introduced via benzylation of phenolic hydroxyl groups:
- Using benzyl bromide or benzyl chloride as benzylating agents.
- Employing bases such as potassium carbonate or sodium hydride.
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
This step is crucial for protecting the phenol and enhancing lipophilicity.
Detailed Reaction Scheme Example
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzylation | Benzyl bromide, K2CO3, DMF, reflux | Introduce benzyloxy group on phenol |
| 2 | Reductive amination | Aldehyde precursor, amine, NaBH3CN, MeOH, AcOH, 0°C to RT | Form substituted pyrrolidine ring |
| 3 | Oxidation | Dess-Martin periodinane, DCM, RT | Convert alcohol to aldehyde intermediate |
| 4 | Tosylation | Tosyl chloride, pyridine, DCM, 0°C to RT | Activate alcohol for substitution |
| 5 | Nucleophilic substitution | Nucleophile, K2CO3, acetonitrile, reflux | Install ethan-1-ol side chain |
| 6 | Deprotection | Acidic or hydrogenolysis conditions | Remove protecting groups if necessary |
Research Findings and Optimization
- Reductive amination is favored for its mild conditions and high selectivity, minimizing side reactions and racemization.
- Benzyl protection of phenols improves compound stability during subsequent steps and can be removed by catalytic hydrogenation if needed.
- Use of mild oxidants like Dess-Martin periodinane allows selective oxidation without over-oxidation or degradation of sensitive groups.
- Solvent choice and temperature control are critical for optimizing yields and purity, with polar solvents facilitating nucleophilic substitutions and inert solvents preferred for sensitive reductions.
Summary Table of Preparation Conditions
| Reaction Step | Solvent(s) | Catalyst/Base/Agent | Temperature Range | Notes |
|---|---|---|---|---|
| Benzylation | DMF, Acetonitrile | K2CO3, NaH | Reflux | Protects phenol as benzyloxy group |
| Reductive Amination | Methanol | Acetic acid, NaBH3CN | 0°C to RT | Forms pyrrolidine nitrogen substituent |
| Oxidation | Dichloromethane | Dess-Martin periodinane | Room temperature | Converts alcohol to aldehyde |
| Tosylation | Dichloromethane | Pyridine, Tosyl chloride | 0°C to RT | Activates alcohol for substitution |
| Nucleophilic Substitution | Acetonitrile, Ethanol | K2CO3, Triethylamine | Reflux or RT | Introduces ethan-1-ol side chain |
| Deprotection | Hydrogenation or Acidic media | Pd/C or TFA | RT | Removes benzyl or other protecting groups |
Scientific Research Applications
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Biological Activity
The compound 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol , also referred to as a benzyloxyphenyl derivative, is of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure with a pyrrolidine ring and a benzyloxyphenyl group. The structural representation can be summarized as follows:
- SMILES :
CC(C)N1CC(CC1)c2cccc(c2)OCCOC3=CC=CC=C3 - Molecular Weight : 293.4 g/mol
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrolidine framework followed by the introduction of the benzyloxyphenyl moiety. The synthetic route can be outlined as follows:
- Formation of Pyrrolidine : Starting from commercially available amino acids or related compounds, a pyrrolidine ring is formed through cyclization reactions.
- Introduction of Benzyloxy Group : The benzyloxy group is introduced via alkylation or acylation methods, often utilizing protective groups to ensure selectivity.
- Final Hydroxylation : The terminal hydroxyl group is added last to yield the final product.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antagonist or modulator for several receptors:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction could indicate potential applications in treating neurological disorders such as depression or schizophrenia.
- Enzyme Inhibition : Research indicates that similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase, suggesting that this compound may exhibit similar properties, potentially useful in Alzheimer's disease management.
Case Studies
Several case studies have been documented that illustrate the biological effects of related compounds:
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine exhibited neuroprotective effects in animal models of neurodegeneration, possibly through antioxidant mechanisms .
- Antidepressant Activity : Research indicated that compounds with similar structures showed significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
